molecular formula C11H15NO3 B15262371 5-(2-Methyl-1,4-oxazepan-4-yl)furan-2-carbaldehyde

5-(2-Methyl-1,4-oxazepan-4-yl)furan-2-carbaldehyde

Cat. No.: B15262371
M. Wt: 209.24 g/mol
InChI Key: BMOMVJMJHOEZHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Methyl-1,4-oxazepan-4-yl)furan-2-carbaldehyde: is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with an oxazepane moiety and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methyl-1,4-oxazepan-4-yl)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, which utilizes dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the aldehyde group on the furan ring . Another approach involves the use of furan-2-carbaldehyde as a starting material, which is then reacted with 2-methyl-1,4-oxazepane under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Methyl-1,4-oxazepan-4-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: 5-(2-Methyl-1,4-oxazepan-4-yl)furan-2-carboxylic acid.

    Reduction: 5-(2-Methyl-1,4-oxazepan-4-yl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: In organic synthesis, 5-(2-Methyl-1,4-oxazepan-4-yl)furan-2-carbaldehyde serves as a versatile intermediate for the preparation of more complex molecules.

Biology: Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties .

Medicine: In the pharmaceutical industry, this compound can be used in the development of new drugs. Its structural features make it a valuable scaffold for drug design and discovery .

Industry: In materials science, this compound can be used in the synthesis of polymers and advanced materials with specific properties. Its incorporation into polymeric structures can enhance the mechanical and thermal properties of the resulting materials .

Mechanism of Action

The mechanism of action of 5-(2-Methyl-1,4-oxazepan-4-yl)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, its bioactivity may be attributed to its ability to interact with molecular targets such as enzymes or receptors. The furan ring and oxazepane moiety can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules, leading to modulation of their activity .

Comparison with Similar Compounds

    Furan-2-carbaldehyde: A simpler analog with only the furan ring and aldehyde group.

    2-Methylfuran: A furan derivative with a methyl group at the 2-position.

    1,4-Oxazepane: A heterocyclic compound with a seven-membered ring containing oxygen and nitrogen atoms.

Uniqueness: 5-(2-Methyl-1,4-oxazepan-4-yl)furan-2-carbaldehyde is unique due to the presence of both the furan ring and the oxazepane moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further enhance its significance in scientific research and industrial applications .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-(2-methyl-1,4-oxazepan-4-yl)furan-2-carbaldehyde

InChI

InChI=1S/C11H15NO3/c1-9-7-12(5-2-6-14-9)11-4-3-10(8-13)15-11/h3-4,8-9H,2,5-7H2,1H3

InChI Key

BMOMVJMJHOEZHX-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCCO1)C2=CC=C(O2)C=O

Origin of Product

United States

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